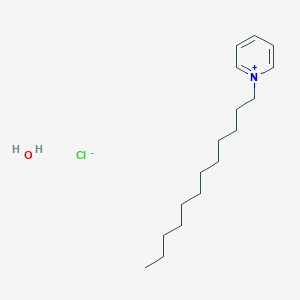

1-Dodecylpyridin-1-ium chloride hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-dodecylpyridin-1-ium;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N.ClH.H2O/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGGUWSWAKGEGH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+]1=CC=CC=C1.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583484 | |

| Record name | 1-Dodecylpyridin-1-ium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207234-02-4 | |

| Record name | 1-Dodecylpyridin-1-ium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecylpyridinium chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1-Dodecylpyridin-1-ium Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1-Dodecylpyridin-1-ium chloride hydrate, a cationic surfactant with significant applications in research and pharmaceutical development. The information is presented to facilitate easy access and comparison, with detailed experimental protocols and logical workflows to support laboratory investigations.

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the tables below, providing a ready reference for its key properties.

Table 1: General and Molar Properties

| Property | Value | Reference |

| Chemical Formula | C₁₇H₃₀ClN · xH₂O | [1] |

| C₁₇H₃₂ClNO (for monohydrate) | [2] | |

| Molecular Weight | 283.88 g/mol (anhydrous basis) | [1] |

| 301.9 g/mol (monohydrate) | [2] | |

| Appearance | White to light yellow or light orange powder/crystal | [3] |

| Form | Liquid crystal |

Table 2: Thermal and Solubility Properties

| Property | Value | Conditions | Reference |

| Melting Point | 66-70 °C | - | |

| 87-93 °C | (clear melt) | [3] | |

| Solubility | Soluble in water and ethanol. | - | |

| Critical Micelle Concentration (CMC) | 1.5 x 10⁻² mol dm⁻³ | at 298 K | [4] |

Table 3: Crystal Structure Data (Monohydrate)

| Property | Value | Reference | | :--- | :--- | | Crystal System | Triclinic |[2] | | Space Group | P-1 |[2] | | Cell Dimensions | a = 7.6582 Å, b = 23.765 Å, c = 5.2255 Å |[2] | | | α = 95.680°, β = 99.073°, γ = 96.759° |[2] | | Angle between hydrocarbon chain and pyridine ring | 79.16° |[4] |

Experimental Protocols

Detailed methodologies for determining key physical properties of surfactants like this compound are outlined below. These protocols are based on established analytical techniques.

Determination of Melting Point

The melting point of this compound can be accurately determined using a capillary melting point apparatus, such as a Mel-Temp apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped to compact the sample.

-

Apparatus Setup: The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range provides an indication of purity.[5]

Determination of Aqueous Solubility

The solubility of this compound in water can be determined by preparing a saturated solution and measuring its concentration.

Methodology:

-

Solution Preparation: An excess amount of the compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is allowed to stand, and the undissolved solid is separated by centrifugation or filtration.

-

Concentration Analysis: The concentration of the surfactant in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy, by measuring the absorbance at the wavelength of maximum absorption for the pyridinium ring. A calibration curve prepared with solutions of known concentrations is used for quantification.

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of surfactants. It can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the CMC. Two common methods are conductometry and tensiometry.[6]

Methodology:

-

Solution Preparation: A series of aqueous solutions of this compound with increasing concentrations are prepared.

-

Conductivity Measurement: The specific conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature.

-

Data Analysis: The specific conductivity is plotted against the surfactant concentration. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[7]

Methodology:

-

Solution Preparation: A series of aqueous solutions of the surfactant with increasing concentrations are prepared.

-

Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring method or pendant drop method) at a constant temperature.

-

Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. The surface tension will decrease with increasing concentration until it reaches a plateau. The concentration at which the break in the curve occurs is the CMC.

Visualizations

The following diagrams illustrate key experimental workflows for characterizing this compound.

References

- 1. 1-Dodecylpyridinium chloride 98 207234-02-4 [sigmaaldrich.com]

- 2. 1-Dodecylpyridinium chloride hydrate | C17H32ClNO | CID 16211802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. n-Dodecylpyridinium chloride hydrate, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

An In-depth Technical Guide to 1-Dodecylpyridin-1-ium Chloride Hydrate: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of 1-Dodecylpyridin-1-ium chloride hydrate. This cationic surfactant is of significant interest in various industrial and research applications, including its use as a detergent, emulsifier, and antimicrobial agent. This document details its chemical identity, physicochemical properties, and the analytical techniques employed for its characterization.

Chemical Identity and Physicochemical Properties

This compound is a quaternary ammonium compound consisting of a pyridine ring with a 12-carbon alkyl chain attached to the nitrogen atom. The positive charge on the nitrogen is balanced by a chloride anion. The hydrate form incorporates water molecules into its crystal structure.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | Laurylpyridinium chloride hydrate, N-Dodecylpyridinium chloride hydrate | [1] |

| CAS Number | 207234-02-4 (for hydrate), 104-74-5 (for anhydrous) | |

| Molecular Formula | C₁₇H₃₂ClNO | |

| Molecular Weight | 301.90 g/mol | [1] |

| Appearance | White to pale cream powder or crystalline powder | [2] |

| Melting Point | 66-70 °C[3], 87-93 °C[2] | |

| Solubility | Soluble in water | [4] |

Chemical Structure

The structure of this compound comprises a hydrophilic pyridinium head group and a hydrophobic dodecyl tail. This amphiphilic nature is responsible for its surfactant properties. The crystal structure of the monohydrate has been determined by X-ray crystallography, revealing a layered arrangement of the molecules.[5]

Caption: Chemical structure of this compound.

Spectroscopic Analysis

The characterization of this compound is routinely performed using various spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the molecular structure. The spectrum of the anhydrous form, dodecylpyridinium chloride, in CDCl₃ shows characteristic peaks for the protons of the dodecyl chain and the pyridinium ring.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~9.5 | d | Protons ortho to Nitrogen in pyridinium ring |

| ~8.5 | t | Proton para to Nitrogen in pyridinium ring |

| ~8.1 | t | Protons meta to Nitrogen in pyridinium ring |

| ~5.0 | t | CH₂ group attached to the pyridinium nitrogen |

| ~2.0 | m | CH₂ group beta to the pyridinium nitrogen |

| ~1.2-1.4 | m | (CH₂)₉ of the dodecyl chain |

| ~0.9 | t | Terminal CH₃ group of the dodecyl chain |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching (from water of hydration) |

| ~3050 | Aromatic C-H stretching (pyridinium ring) |

| ~2920, ~2850 | Aliphatic C-H stretching (dodecyl chain) |

| ~1630, ~1480 | C=C and C=N stretching (pyridinium ring) |

| ~1465 | CH₂ scissoring (dodecyl chain) |

| ~770 | C-H out-of-plane bending (pyridinium ring) |

Note: Actual peak positions may vary. Spectral data is available in databases such as SpectraBase.[6]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for analyzing compounds containing chromophores. The pyridinium ring in 1-Dodecylpyridin-1-ium chloride acts as a chromophore. The UV-Vis spectrum in an aqueous solution is expected to show an absorption maximum (λmax) in the range of 250-260 nm, which is characteristic of the π-π* transitions in the pyridinium ring.[7]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible analytical data.

Synthesis of this compound

A common method for the synthesis of 1-alkylpyridinium halides involves the quaternization of pyridine with an appropriate alkyl halide.

Materials:

-

Pyridine

-

1-Chlorododecane

-

Ethanol (or other suitable solvent)

-

Diethyl ether (for precipitation)

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount of pyridine in ethanol.

-

Add an equimolar amount of 1-chlorododecane to the solution.

-

Reflux the mixture for several hours with stirring. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product can be precipitated by adding diethyl ether to the reaction mixture.

-

Filter the resulting white solid, wash with diethyl ether, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure 1-Dodecylpyridin-1-ium chloride. The hydrate form is typically obtained by exposure to atmospheric moisture or by recrystallization from a solvent containing water.

Analytical Workflow

A typical workflow for the complete analysis of a synthesized batch of this compound is outlined below.

Caption: Experimental workflow for the analysis of the compound.

NMR Spectroscopy Protocol

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O)).

-

If using a non-deuterated solvent is necessary for solubility, a deuterated lock solvent in a capillary insert can be used.

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard pulse sequences. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy Protocol

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR-FTIR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of absorbance or transmittance.

UV-Vis Spectroscopy Protocol

Instrumentation:

-

UV-Visible Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., deionized water or ethanol). The solvent should be transparent in the UV region of interest.

-

Prepare a series of dilutions from the stock solution to create standards of varying concentrations.

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record the baseline.

-

Rinse the cuvette with the sample solution and then fill it with the sample.

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

If quantitative analysis is required, measure the absorbance of the standard solutions at the λmax and construct a calibration curve according to the Beer-Lambert law.

References

- 1. 1-Dodecylpyridinium chloride hydrate | C17H32ClNO | CID 16211802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. n-Dodecylpyridinium chloride hydrate, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. 1-Dodecylpyridinium chloride 98 207234-02-4 [sigmaaldrich.com]

- 4. N-Dodecylpyridinium chloride for synthesis 104-74-5 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. Dodecylpyridinium chloride | C17H30N.Cl | CID 7717 - PubChem [pubchem.ncbi.nlm.nih.gov]

Critical micelle concentration of 1-Dodecylpyridin-1-ium chloride hydrate.

An In-depth Technical Guide to the Critical Micelle Concentration of 1-Dodecylpyridin-1-ium Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of this compound, a cationic surfactant. The document details quantitative CMC data, experimental protocols for its determination, and visualizations of key concepts and workflows.

Introduction to 1-Dodecylpyridin-1-ium Chloride and its CMC

1-Dodecylpyridin-1-ium chloride (DPC), also known as Laurylpyridinium chloride, is a quaternary ammonium compound that functions as a cationic surfactant.[1] Its amphiphilic nature, consisting of a long hydrophobic dodecyl chain and a hydrophilic pyridinium headgroup, allows it to reduce surface tension and form micelles in aqueous solutions.[1]

The Critical Micelle Concentration (CMC) is a fundamental property of any surfactant. It is defined as the specific concentration at which surfactant monomers in a solution begin to aggregate and form micelles spontaneously.[2] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, there is a distinct change in various physicochemical properties of the solution, such as surface tension, conductivity, and osmotic pressure.[2] Accurate determination of the CMC is crucial for various applications, including in detergents, emulsifiers, nanoparticle synthesis, and drug delivery systems, where micellar encapsulation is key.[3][4]

Quantitative Data: CMC of 1-Dodecylpyridin-1-ium Chloride

The CMC of 1-Dodecylpyridin-1-ium chloride is influenced by factors such as temperature, pressure, and the presence of electrolytes or organic solvents.[5][6] The following tables summarize reported CMC values under various conditions.

Table 1: CMC of 1-Dodecylpyridin-1-ium Chloride (DPC) at Standard Temperature

| CMC Value | Temperature | Method | Reference |

| 1.5 x 10⁻² mol/dm³ (15 mM) | 25 °C (298 K) | Not Specified | [7] |

| 1.5 - 1.8 x 10⁻² M (15-18 mM) | 25 °C | Not Specified | [1] |

| 4.25 x 10³ mg/L (~14.9 mM) | Not Specified | Not Specified | [7] |

| 5.0 x 10⁻³ M (5.0 mM) | 25 °C | Conductometry | [8] |

Table 2: Temperature Dependence of the CMC of 1-Dodecylpyridin-1-ium Chloride (DPC) in Aqueous Solution

Data sourced from conductivity measurements reported by Tennouga et al.[6]

| Temperature (°C) | Temperature (K) | CMC (mol/L) | ln(CMC) |

| 25 | 298.15 | 0.0153 | -4.18 |

| 30 | 303.15 | 0.0157 | -4.15 |

| 35 | 308.15 | 0.0163 | -4.12 |

| 40 | 313.15 | 0.0168 | -4.09 |

| 45 | 318.15 | 0.0174 | -4.05 |

| 50 | 323.15 | 0.0181 | -4.01 |

The data indicates that for DPC, the CMC tends to increase with rising temperature in the 25-50 °C range.[6] Generally, the temperature dependence of the CMC for surfactants can exhibit a U-shaped behavior, where the CMC value decreases to a minimum before increasing again.[5]

Experimental Protocols for CMC Determination

Several methods are employed to determine the CMC of surfactants. The choice of method depends on the nature of the surfactant (ionic or non-ionic) and the required precision.[2][9]

Conductivity Measurement

This method is highly suitable for ionic surfactants like DPC.[2]

-

Principle : The specific conductivity of an ionic surfactant solution is plotted against its concentration. Below the CMC, the surfactant exists as ions, and conductivity increases linearly with concentration. When micelles form at the CMC, the mobility of the aggregated ions is lower than that of the free monomers. This leads to a decrease in the slope of the conductivity versus concentration plot. The CMC is determined from the intersection point of the two linear portions of the plot.[2][8]

-

Methodology :

-

Prepare a stock solution of DPC in deionized water.

-

Create a series of dilutions of the stock solution to obtain a range of concentrations both below and above the expected CMC.

-

Measure the specific conductivity of each solution at a constant temperature using a calibrated conductivity meter.

-

Plot the specific conductivity as a function of the DPC concentration.

-

Identify the two linear regions in the plot and determine their intersection point. The concentration at this point is the CMC.[6]

-

Surface Tension Measurement

This is a classic and widely used method for all types of surfactants.[2]

-

Principle : Surfactants are surface-active agents that lower the surface tension of a solvent. As the surfactant concentration increases, monomers adsorb at the air-water interface, causing a sharp decrease in surface tension. Once the interface is saturated with monomers, they begin to form micelles in the bulk solution. At this point, the surface tension remains relatively constant with further increases in concentration. The CMC is the concentration at which this plateau begins.[2]

-

Methodology :

-

Prepare a series of DPC solutions of varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., with the du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Plot the surface tension (γ) against the logarithm of the concentration (log C).

-

The plot will show a sharp decrease followed by a plateau. The CMC is identified as the concentration at the inflection point or the intersection of the two linear portions of the curve.[2]

-

Fluorescence Spectroscopy

This sensitive technique utilizes a fluorescent probe to detect the formation of the hydrophobic micellar core.

-

Principle : A hydrophobic fluorescent probe, such as pyrene, is added to the surfactant solutions. In a polar environment like water, pyrene exhibits a specific fluorescence emission spectrum. When micelles form, the pyrene molecules preferentially partition into the non-polar, hydrophobic core of the micelles. This change in the microenvironment of the probe leads to a significant shift in its fluorescence spectrum (e.g., a change in the intensity ratio of certain vibronic peaks).[2]

-

Methodology :

-

Prepare a series of DPC solutions containing a small, constant amount of pyrene.

-

Excite the solutions with a suitable wavelength and record the fluorescence emission spectra.

-

Calculate the ratio of the intensities of two specific emission peaks (e.g., I₁/I₃ for pyrene).

-

Plot this intensity ratio against the DPC concentration.

-

A sharp change (often sigmoidal) in the ratio indicates the onset of micellization. The CMC is determined from this inflection point.[2]

-

Visualizations

Concept of Micellization

Caption: Conceptual diagram of surfactant self-assembly from monomers to a micelle.

Experimental Workflow for CMC Determination

Caption: Generalized workflow for the experimental determination of the CMC.

References

- 1. Buy DODECYLPYRIDINIUM CHLORIDE | 104-74-5 [smolecule.com]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. This compound [myskinrecipes.com]

- 4. nouryon.com [nouryon.com]

- 5. scialert.net [scialert.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

Aggregation Behavior of 1-Dodecylpyridin-1-ium Chloride Hydrate in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aggregation behavior of 1-dodecylpyridin-1-ium chloride hydrate in aqueous solutions. This cationic surfactant is of significant interest in various applications, including drug delivery systems, due to its self-assembly properties. This document summarizes key quantitative data, details experimental protocols for characterization, and visualizes the underlying processes.

Quantitative Data on Aggregation

The aggregation of this compound in water is primarily characterized by the formation of micelles above a certain concentration known as the Critical Micelle Concentration (CMC). This behavior is influenced by factors such as temperature and the presence of electrolytes.

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter indicating the onset of micelle formation. For 1-dodecylpyridin-1-ium chloride monohydrate, a specific CMC value has been reported in the literature. The CMC of the closely related anhydrous form, dodecylpyridinium chloride (DPC), has been studied more extensively under various conditions.

| Compound | Temperature (K) | Method | CMC (mol/L) | Reference |

| 1-Dodecylpyridin-1-ium Chloride Monohydrate | 298 | Not Specified | 1.5 x 10⁻² | [1] |

| Dodecylpyridinium Chloride (DPC) | 298.15 | Electrical Conductivity | 5.0 x 10⁻³ | [2] |

| Dodecylpyridinium Chloride (DPC) | 298.15 | Electrical Conductivity | Varies with co-ion | [3] |

| Dodecylpyridinium Chloride (DPC) | 288 - 338 | Electrical Conductivity | Temperature Dependent | [2] |

Thermodynamic Parameters of Micellization

The process of micellization is governed by thermodynamic principles. The standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization provide insights into the spontaneity and driving forces of micelle formation. For dodecylpyridinium chloride, the micellization process is generally spontaneous, as indicated by a negative ΔG°mic. The process is often entropy-driven, resulting from the release of structured water molecules from around the hydrophobic surfactant tails.[2][4]

| Parameter | General Observation for Dodecylpyridinium Chloride |

| ΔG°mic | Negative, indicating a spontaneous process. Becomes more negative with increasing alkyl chain length.[2] |

| ΔH°mic | Can be positive or negative depending on the temperature. A U-shaped dependence on temperature is often observed, with a minimum at a specific temperature. |

| ΔS°mic | Generally positive and is the main driving force for micellization at room temperature, attributed to the hydrophobic effect.[2] |

Aggregation Number

The aggregation number (Nagg) represents the average number of surfactant molecules in a single micelle. This parameter can be determined using techniques such as fluorescence quenching and light scattering. For dodecylpyridinium chloride, the aggregation number is influenced by factors like ionic strength. In aqueous solution, the aggregation number is reported to be around 18.6, which increases with the addition of salt like NaCl.[3]

| Compound | Method | Aggregation Number (Nagg) | Conditions | Reference |

| Dodecylpyridinium Chloride | Static Light Scattering | 18.6 | Aqueous solution | [3] |

| Dodecylpyridinium Chloride | Static Light Scattering | Increases with NaCl concentration | Aqueous NaCl | [3] |

| Dodecyltrimethylammonium Halides | Fluorescence Quenching | Dependent on chain length | Aqueous solution | [5] |

Experimental Protocols

Accurate determination of the aggregation parameters of this compound is crucial for its application. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This method is suitable for ionic surfactants like this compound. The principle lies in the change in the slope of the specific conductivity versus concentration plot at the CMC.

Materials and Equipment:

-

This compound

-

High-purity deionized water

-

Conductivity meter with a calibrated probe

-

Thermostated water bath

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a stock solution of this compound of a concentration well above the expected CMC (e.g., 0.1 M).

-

Calibrate the conductivity meter using standard KCl solutions.

-

Place a known volume of deionized water in a thermostated vessel maintained at the desired temperature (e.g., 298 K).

-

Immerse the conductivity probe into the water and allow the system to equilibrate.

-

Record the initial conductivity of the water.

-

Make successive additions of small, known volumes of the stock surfactant solution to the water, allowing the solution to stir and equilibrate after each addition.

-

Record the conductivity after each addition.

-

Continue the additions until the surfactant concentration is well above the CMC.

-

Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[6][7]

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement (Du Noüy Ring Method)

This technique measures the surface tension of the surfactant solution at various concentrations. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.

Materials and Equipment:

-

This compound

-

High-purity deionized water

-

Tensiometer with a platinum Du Noüy ring

-

Thermostated sample vessel

-

Micropipettes or a precision dosing system

Procedure:

-

Clean the platinum ring thoroughly, typically by flaming it to red heat to remove any organic contaminants.

-

Calibrate the tensiometer with a liquid of known surface tension (e.g., pure water).

-

Prepare a series of aqueous solutions of this compound with varying concentrations, both below and above the expected CMC.

-

Place the lowest concentration solution in the thermostated sample vessel and allow it to reach the desired temperature.

-

Immerse the Du Noüy ring in the solution.

-

Slowly raise the ring through the liquid-air interface.

-

The force required to pull the ring from the surface is measured, and this is used to calculate the surface tension.[3][8][9][10][11]

-

Repeat the measurement for each concentration.

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The plot will show a sharp break, and the concentration at this break point is the CMC.[6]

Determination of Micelle Aggregation Number by Steady-State Fluorescence Quenching

This method utilizes a fluorescent probe (fluorophore) and a quencher to determine the aggregation number.

Materials and Equipment:

-

This compound

-

Fluorescent probe (e.g., pyrene)

-

Quencher (e.g., cetylpyridinium chloride or a hydrophobic quencher)

-

Spectrofluorometer

-

Volumetric flasks and micropipettes

Procedure:

-

Prepare a stock solution of the fluorescent probe in a suitable solvent.

-

Prepare a series of surfactant solutions at a concentration well above the CMC.

-

Add a small, constant amount of the fluorescent probe to each surfactant solution. The probe will preferentially partition into the hydrophobic core of the micelles.

-

Prepare a stock solution of the quencher.

-

To the surfactant-probe solutions, add varying amounts of the quencher.

-

Measure the fluorescence intensity of the probe in each sample using the spectrofluorometer.

-

The quenching of the fluorescence follows a specific model (e.g., Poisson distribution of the quencher among the micelles).

-

By analyzing the relationship between the fluorescence intensity and the quencher concentration, the micelle concentration can be determined.

-

The aggregation number (Nagg) is then calculated using the following equation: Nagg = (Ctotal - CMC) / [Micelle] where Ctotal is the total surfactant concentration and [Micelle] is the determined micelle concentration.[12][13][14]

Visualizations

Logical Relationship of Micellization

The formation of micelles is a dynamic equilibrium process driven by the hydrophobic effect. Below the CMC, surfactant molecules exist as monomers. As the concentration increases to the CMC, the monomers self-assemble into micelles to minimize the unfavorable contact between their hydrophobic tails and water.

Caption: Dynamic equilibrium between surfactant monomers and micelles.

Experimental Workflow for CMC Determination by Conductivity

The following diagram illustrates the key steps in determining the CMC of this compound using the conductivity method.

Caption: Workflow for CMC determination using conductivity measurements.

Experimental Workflow for CMC Determination by Tensiometry

The workflow for determining the CMC using the Du Noüy ring method is outlined below.

Caption: Workflow for CMC determination using surface tension measurements.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. biolinscientific.com [biolinscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. scribd.com [scribd.com]

- 8. smartsystems-eg.com [smartsystems-eg.com]

- 9. pro-lehrsysteme.ch [pro-lehrsysteme.ch]

- 10. qcequipment.wordpress.com [qcequipment.wordpress.com]

- 11. Du Noüy ring method - Wikipedia [en.wikipedia.org]

- 12. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Purification of 1-Dodecylpyridin-1-ium Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification of 1-dodecylpyridin-1-ium chloride hydrate, a cationic surfactant with wide-ranging applications. This document outlines established experimental protocols, presents key quantitative data, and includes workflow diagrams to elucidate the procedural steps involved in the preparation of this compound.

Synthesis of 1-Dodecylpyridin-1-ium Chloride

The synthesis of 1-dodecylpyridin-1-ium chloride is typically achieved through a quaternization reaction, a type of Menshutkin reaction, involving the alkylation of pyridine with a dodecyl halide. The general reaction scheme is presented below:

Caption: General reaction for the synthesis of 1-dodecylpyridin-1-ium chloride.

Experimental Protocols

Two common protocols for the synthesis of 1-dodecylpyridin-1-ium chloride are detailed below. Protocol A utilizes 1-bromododecane and ethanol, while Protocol B employs 1-chlorododecane and methanol.

Protocol A: From 1-Bromododecane

This method involves the reaction of pyridine with 1-bromododecane in ethanol.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine pyridine (1 equivalent) and dry ethanol.

-

Addition of Alkyl Halide: To the stirred solution, add 1-bromododecane (1.4 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 40 hours.

-

Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. The crude product is typically an oily residue.

Protocol B: From 1-Chlorododecane

This protocol describes the reaction between pyridine and 1-chlorododecane in methanol.[2]

-

Reactant Preparation: Dissolve 1-chlorododecane (1 equivalent) in methanol. In a separate flask, dissolve a stoichiometric amount of pyridine (1 equivalent) in methanol.

-

Reaction Execution: Under a nitrogen atmosphere, add the pyridine solution dropwise to the stirred 1-chlorododecane solution.

-

Heating: Heat the mixture to 70°C and maintain under reflux with stirring for 6 hours.

-

Work-up: Upon completion, the reaction mixture can be cooled to room temperature, and the solvent can be removed under reduced pressure to yield the crude product.

Quantitative Data for Synthesis

The yield of 1-dodecylpyridin-1-ium chloride can vary depending on the starting materials and reaction conditions. The following table summarizes reported yields.

| Alkyl Halide | Solvent | Reaction Time (hours) | Temperature (°C) | Reported Yield |

| 1-Bromododecane | Ethanol | 40 | Reflux | Not specified, but crystallization is required |

| 1-Chlorododecane | Methanol | 6 | 70 | ~70%[2] |

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization is the most common method for obtaining pure this compound. The presence of water during crystallization can lead to the formation of the hydrate.

Experimental Protocol: Recrystallization

The choice of solvent is critical for effective recrystallization. A suitable solvent should dissolve the compound at an elevated temperature but not at room temperature.

-

Solvent Selection: Common solvent systems for the recrystallization of 1-dodecylpyridin-1-ium chloride include diethyl ether, acetone, or a mixture of ethyl acetate and acetone.[1] For impurities that are difficult to remove, such as starting materials in reactions with longer alkyl chains, acetone is a recommended solvent.[1]

-

Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the crude product completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can be subsequently placed in an ice bath.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product is typically a white crystalline solid.[1]

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound via recrystallization.

Caption: Workflow for the purification of this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₃₂ClNO |

| Molecular Weight | 301.9 g/mol [3] |

| Appearance | White to light yellow powder or crystals |

| Melting Point | 66-70 °C |

| Solubility | Soluble in water, alcohol, and acetone.[4] |

Spectroscopic Data

Spectroscopic methods are used to confirm the chemical structure of the synthesized compound.

-

¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy can be used to confirm the presence of the dodecyl chain and the pyridinium ring protons and carbons. Spectral data for this compound is available in public databases such as PubChem.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. The spectrum would show characteristic peaks for C-H bonds of the alkyl chain and the aromatic C-H and C=N bonds of the pyridinium ring.[3]

Purity Analysis

The purity of the final product can be assessed using the following methods:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for determining the purity of the compound and for detecting any residual starting materials or byproducts.[1] Commercial suppliers often report purities of ≥98%.[5]

-

Melting Point Analysis: A sharp melting point range close to the literature value is indicative of a high degree of purity.

This guide provides a comprehensive overview of the synthesis and purification of this compound, intended to be a valuable resource for professionals in research and development. The provided protocols and data can serve as a foundation for the successful preparation and purification of this important compound.

References

- 1. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. 1-Dodecylpyridinium chloride hydrate | C17H32ClNO | CID 16211802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

An In-depth Technical Guide to the NMR Spectroscopic Data of 1-Dodecylpyridin-1-ium Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-dodecylpyridin-1-ium chloride hydrate. The document details ¹H and ¹³C NMR data, experimental protocols for data acquisition, and visual representations of the molecular structure and experimental workflow, serving as a critical resource for characterization and analysis.

Molecular Structure

This compound (C₁₇H₃₂ClNO) is a cationic surfactant composed of a pyridinium head group and a twelve-carbon alkyl (dodecyl) tail.[1] The positive charge is localized on the nitrogen atom of the pyridinium ring. The molecular structure and atom numbering for NMR assignment are presented below.

Caption: Molecular structure of this compound.

Quantitative NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound. The data is compiled from spectral information available in public databases.[1]

¹H NMR Spectroscopic Data

The proton NMR spectrum is characterized by distinct signals for the aromatic protons of the pyridinium ring and the aliphatic protons of the dodecyl chain. The protons on the pyridinium ring are significantly deshielded due to the electron-withdrawing effect of the quaternary nitrogen atom.

| Atom Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-γ (para) | ~8.60 | Triplet (t) | ~7.8 | 1H |

| H-β (meta) | ~8.15 | Triplet (t) | ~7.5 | 2H |

| H-α (ortho) | ~9.10 | Doublet (d) | ~5.5 | 2H |

| H-1 (α-CH₂) | ~4.80 | Triplet (t) | ~7.4 | 2H |

| H-2 (β-CH₂) | ~1.95 | Multiplet (m) | - | 2H |

| H-3 to H-11 (-CH₂-)₉ | ~1.25 - 1.40 | Broad Multiplet | - | 18H |

| H-12 (-CH₃) | ~0.88 | Triplet (t) | ~6.8 | 3H |

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum confirms the presence of all 17 carbon atoms in their distinct chemical environments.

| Atom Assignment | Chemical Shift (δ, ppm) |

| C-γ (para) | ~145.5 |

| C-β (meta) | ~128.0 |

| C-α (ortho) | ~144.8 |

| C-1 (α-CH₂) | ~61.5 |

| C-2 (β-CH₂) | ~31.8 |

| C-3 | ~26.2 |

| C-4 to C-9 | ~29.0 - 29.5 |

| C-10 | ~31.9 |

| C-11 | ~22.6 |

| C-12 (-CH₃) | ~14.1 |

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible, high-quality NMR spectra of ionic liquids like this compound.

Experimental Workflow

The general workflow for NMR analysis involves sample preparation, instrument setup, data acquisition, and processing.

Caption: Standard experimental workflow for NMR spectroscopic analysis.

Detailed Methodology

-

Sample Preparation :

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Dimethyl Sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; D₂O is suitable given the compound's solubility in water.[2]

-

Ensure complete dissolution by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.

-

If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

-

NMR Tube Loading :

-

Use a clean, high-quality 5 mm NMR tube.

-

Carefully transfer the prepared sample solution into the NMR tube using a Pasteur pipette, ensuring a sample height of approximately 4-5 cm.

-

Securely cap the NMR tube to prevent solvent evaporation and contamination.

-

-

Instrument Parameters (Example for a 400 MHz Spectrometer) :

-

Spectrometer : 400 MHz NMR Spectrometer.

-

Temperature : 298 K (25 °C).

-

Locking and Shimming : Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for narrow and symmetrical solvent peaks.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time : ~2-3 seconds.

-

Relaxation Delay (d1) : 2-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.

-

Number of Scans (ns) : 8 to 16 scans.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Time : ~1-2 seconds.

-

Relaxation Delay (d1) : 2 seconds.

-

Number of Scans (ns) : 1024 to 4096 scans, depending on the sample concentration.

-

-

-

Data Processing :

-

Apply Fourier Transform (FT) to the acquired Free Induction Decay (FID).

-

Perform phase correction (zero- and first-order) to ensure all peaks are in the absorptive mode.

-

Apply baseline correction to obtain a flat spectral baseline.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., D₂O at ~4.79 ppm) or using an internal standard like DSS.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

References

Infrared Spectroscopy of 1-Dodecylpyridin-1-ium Chloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecylpyridin-1-ium chloride, a cationic surfactant, exists as a hydrate and is of significant interest in various fields, including pharmaceuticals and materials science. Infrared (IR) spectroscopy is a powerful analytical technique for elucidating the molecular structure and intermolecular interactions of such compounds. This guide provides an in-depth analysis of the infrared spectrum of 1-dodecylpyridin-1-ium chloride hydrate, detailing the vibrational modes of the constituent functional groups and the influence of the water of hydration.

Molecular Structure and Vibrational Modes

The this compound molecule consists of three main components: the pyridinium headgroup, the C12 alkyl (dodecyl) chain, and the water molecule(s) of hydration, along with the chloride counter-ion. Each of these components exhibits characteristic vibrational frequencies in the infrared spectrum.

The Pyridinium Headgroup

The pyridinium ring gives rise to a series of characteristic absorption bands. These include C-H stretching, C=C and C=N stretching, and various in-plane and out-of-plane bending vibrations. The positively charged nitrogen atom influences the electronic distribution within the ring, affecting the positions of these bands compared to non-ionized pyridine.

The Dodecyl Chain

The long alkyl chain primarily exhibits C-H stretching and bending vibrations. The symmetric and asymmetric stretching modes of the methylene (-CH2-) and methyl (-CH3) groups are prominent in the high-frequency region of the spectrum. Bending vibrations, such as scissoring, wagging, and twisting, appear at lower frequencies.

Water of Hydration

The presence of water of hydration introduces distinct vibrational modes. These include the O-H stretching and H-O-H bending (scissoring) vibrations. The positions and shapes of these bands are highly sensitive to the strength of hydrogen bonding interactions with the chloride anion and the pyridinium cation.

Infrared Spectral Data

The following table summarizes the expected and observed infrared absorption bands for this compound, based on data for similar ionic liquids and functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| 3500 - 3200 | ν(O-H) | Water of hydration |

| 3100 - 3000 | ν(C-H) | Aromatic (Pyridinium ring) |

| 2950 - 2900 | νₐₛ(C-H) | -CH₃ (Dodecyl chain) |

| 2920 - 2880 | νₐₛ(C-H) | -CH₂ (Dodecyl chain) |

| 2870 - 2840 | νₛ(C-H) | -CH₃ (Dodecyl chain) |

| 2850 - 2820 | νₛ(C-H) | -CH₂ (Dodecyl chain) |

| ~1635 | δ(H-O-H) | Water of hydration |

| 1640 - 1580 | ν(C=C), ν(C=N) | Pyridinium ring stretching |

| 1500 - 1480 | Ring stretching | Pyridinium ring |

| 1470 - 1450 | δ(C-H) | -CH₂ scissoring |

| ~1380 | δ(C-H) | -CH₃ symmetric bending |

| 1200 - 1000 | In-plane C-H bending | Pyridinium ring |

| 800 - 700 | Out-of-plane C-H bending | Pyridinium ring |

| ~720 | ρ(CH₂) | -CH₂ rocking |

Note: ν = stretching, δ = bending, ρ = rocking, νₐₛ = asymmetric stretching, νₛ = symmetric stretching. The exact positions of the water bands can vary significantly depending on the hydration level and the specific hydrogen bonding environment.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a convenient and widely used technique for analyzing solid and liquid samples, including ionic liquids and their hydrates.

Instrumentation:

-

FTIR spectrometer equipped with a Diamond or Germanium ATR accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the this compound sample directly onto the ATR crystal.

-

If the sample is a solid, use the ATR press to ensure good contact between the sample and the crystal surface. For viscous liquids, ensure the crystal is fully covered.

Data Acquisition:

-

Collect the sample spectrum over a suitable wavenumber range (e.g., 4000 - 400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.

Data Processing:

-

Perform a baseline correction if necessary.

-

Identify and label the peaks of interest.

-

For quantitative analysis, the peak heights or areas can be measured.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for obtaining an ATR-FTIR spectrum of this compound.

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 1-Dodecylpyridin-1-ium Chloride Hydrate

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 1-dodecylpyridin-1-ium chloride hydrate, a cationic surfactant of significant interest in various industrial and research applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its molecular arrangement, crystallographic parameters, and the experimental methodologies employed for its characterization.

Introduction

1-Dodecylpyridin-1-ium chloride (DPC) is a quaternary ammonium compound that exhibits amphiphilic properties, leading to its widespread use as a detergent, emulsifier, and antimicrobial agent. The presence of a water molecule in its hydrated form plays a crucial role in stabilizing the crystal lattice through hydrogen bonding. Understanding the precise three-dimensional arrangement of the molecules in the crystalline state is paramount for elucidating its physicochemical properties and for the rational design of new materials and formulations. The seminal work in this area was conducted by Vongbupnimit, Noguchi, and Okuyama, who first determined the crystal structure of 1-dodecylpyridin-1-ium chloride monohydrate.[1][2]

Physicochemical Properties

This compound is a white to pale cream powder or crystalline solid.[3] It is soluble in water, alcohol, and acetone.[4] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₂ClNO | [1] |

| Molecular Weight | 301.90 g/mol | [1] |

| Melting Point | 66-70 °C | [3][4] |

| Solubility in Water | 600 g/L at 20 °C | [4] |

| IUPAC Name | This compound | [1] |

| CAS Number | 139549-68-1 | [1] |

Crystallographic Data

The crystal structure of 1-dodecylpyridin-1-ium chloride monohydrate was determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1.[1][2] The crystallographic data are presented in the following table.

| Parameter | Value | Reference |

| Crystal System | Triclinic | [1] |

| Space Group | P -1 | [1][2] |

| a | 7.6582 Å | [1] |

| b | 23.765 Å | [1] |

| c | 5.2255 Å | [1] |

| α | 95.680 ° | [1] |

| β | 99.073 ° | [1] |

| γ | 96.759 ° | [1] |

| Z | 2 | [1] |

Molecular and Crystal Structure

The crystal structure of this compound reveals a highly ordered arrangement of the constituent ions and water molecules.[2] The hydrophobic dodecyl chains are aligned in a parallel fashion, interdigitating to form a bimolecular layer.[2] This layered structure is a common feature for many surfactants in the solid state.

The conformation of the dodecyl hydrocarbon chain is nearly perfectly in a trans-planar arrangement, indicating a high degree of conformational rigidity within the crystal lattice.[2] The pyridinium ring is planar, and the dihedral angle between the plane of the hydrocarbon chain and the plane of the pyridinium ring is approximately 79.16°.[2] This orientation minimizes steric hindrance and allows for efficient packing of the molecules.

The chloride ions and water molecules are situated between the layers of the cationic surfactant molecules, participating in a hydrogen-bonding network that stabilizes the overall crystal structure.

Experimental Protocols

Synthesis of 1-Dodecylpyridin-1-ium Chloride

A generalized method for the synthesis of 1-dodecylpyridin-1-ium chloride involves the quaternization of pyridine with a dodecyl halide.[4]

Caption: Synthetic workflow for 1-dodecylpyridin-1-ium chloride.

Protocol:

-

Pyridine and a molar excess of a 1-dodecyl halide (e.g., 1-chlorododecane or 1-bromododecane) are dissolved in a suitable solvent such as ethanol.

-

The reaction mixture is heated under reflux for several hours.

-

After the reaction is complete, the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is then purified by recrystallization.

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified compound.

Caption: General recrystallization and crystallization workflow.

Protocol:

-

The crude 1-dodecylpyridin-1-ium chloride is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water).

-

The solution is allowed to cool slowly to room temperature.

-

The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

For single crystal growth, a saturated solution in a suitable solvent can be left for slow evaporation at a constant temperature.

X-ray Diffraction Analysis

The determination of the crystal structure involves the following key steps:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Protocol:

-

A suitable single crystal is mounted on a goniometer.

-

X-ray diffraction data are collected using a diffractometer.

-

The collected data are processed, which includes corrections for Lorentz and polarization effects.

-

The crystal structure is solved using direct methods or Patterson methods, often employing software like SHELXS.[2]

-

The structural model is refined by full-matrix least-squares on F², using software such as SHELXL.[2]

-

The final structure is validated using tools like CHECKCIF.

Conclusion

The crystal structure of this compound provides valuable insights into the solid-state packing of this important cationic surfactant. The well-defined layered structure, stabilized by van der Waals interactions between the alkyl chains and hydrogen bonding involving the chloride ions and water molecules, is key to its material properties. This technical guide summarizes the essential crystallographic data and experimental methodologies, serving as a foundational resource for researchers in the fields of materials science, chemistry, and drug development. Further detailed analysis of bond lengths, angles, and hydrogen bonding parameters can be obtained from the deposited crystallographic data.

References

An In-depth Technical Guide on the Thermogravimetric Analysis of 1-Dodecylpyridin-1-ium Chloride Hydrate

Introduction

1-Dodecylpyridin-1-ium chloride hydrate is a cationic surfactant belonging to the class of quaternary ammonium compounds. Its structure, comprising a hydrophilic pyridinium head group and a long hydrophobic dodecyl tail, imparts amphiphilic properties that are valuable in various applications, including as detergents, phase transfer catalysts, and in the formulation of ionic liquids. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in processes that may involve elevated temperatures.

Thermogravimetric analysis (TGA) is a fundamental technique used to characterize the thermal stability of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. This guide provides a comprehensive overview of the expected thermogravimetric behavior of this compound, including a detailed experimental protocol and a proposed thermal decomposition pathway.

Expected Thermal Decomposition Profile

The thermal decomposition of this compound is anticipated to occur in distinct stages. The initial weight loss is attributed to the dehydration of the material, followed by the subsequent decomposition of the organic cation at higher temperatures. The presence of a halide anion, such as chloride, generally influences the thermal stability of pyridinium-based ionic liquids.

Data Presentation: Representative Thermal Decomposition Data

The following table summarizes the expected thermal events for this compound based on data from analogous 1-alkylpyridinium halides. These values should be considered illustrative.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Weight Loss (%) | Proposed Process |

| Dehydration | 50 - 100 | ~80 | ~5.7% (for monohydrate) | Loss of water molecule |

| Decomposition | 200 - 250 | ~280 | Variable | Decomposition of the 1-dodecylpyridinium cation |

Note: The exact temperatures and weight loss percentages can vary depending on experimental conditions such as heating rate, atmosphere, and sample purity.

Experimental Protocol for Thermogravimetric Analysis

This section outlines a detailed methodology for conducting the thermogravimetric analysis of this compound.

3.1. Instrumentation

-

Thermogravimetric Analyzer: A calibrated TGA instrument capable of heating to at least 600°C with a sensitive microbalance.

-

Sample Pans: Inert sample pans, typically made of alumina or platinum.

-

Gas Supply: High-purity nitrogen or other inert gas for purging the furnace.

3.2. Sample Preparation

-

Ensure the this compound sample is homogenous.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA pan.

-

Record the exact sample weight.

3.3. TGA Instrument Parameters

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Atmosphere:

-

Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to maintain an inert atmosphere. This prevents oxidative decomposition.

-

-

Data Collection:

-

Record the sample weight, temperature, and time throughout the experiment.

-

3.4. Data Analysis

-

Plot the percentage weight loss as a function of temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to determine the temperatures of the maximum rate of weight loss (peak temperatures).

-

Determine the onset temperature of each decomposition step, which represents the temperature at which significant weight loss begins.

-

Quantify the percentage weight loss for each distinct decomposition step.

Visualization of Methodologies and Pathways

Experimental Workflow for TGA

The following diagram illustrates the standard workflow for performing a thermogravimetric analysis experiment.

Caption: A standard workflow for thermogravimetric analysis.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is proposed to occur in two main stages as illustrated below.

Caption: Proposed thermal decomposition pathway of the compound.

Conclusion

While specific experimental data for the thermogravimetric analysis of this compound is limited, this guide provides a comprehensive framework for understanding its expected thermal behavior and for designing appropriate analytical studies. The provided experimental protocol offers a robust starting point for researchers. The thermal decomposition is anticipated to proceed via an initial dehydration step followed by the decomposition of the organic cation. For precise characterization, it is imperative to perform empirical TGA studies on the specific sample of interest.

An In-depth Technical Guide to the Self-Assembly of 1-Dodecylpyridin-1-ium Chloride Hydrate Micelles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly of 1-dodecylpyridin-1-ium chloride hydrate (DPC) micelles, a cationic surfactant of significant interest in various scientific and industrial applications, including drug delivery. This document details the physicochemical properties of DPC micelles, outlines the experimental protocols for their characterization, and presents quantitative data in a structured format for ease of comparison.

Introduction to 1-Dodecylpyridin-1-ium Chloride (DPC)

1-Dodecylpyridin-1-ium chloride is a cationic surfactant composed of a hydrophilic pyridinium headgroup and a hydrophobic dodecyl tail. In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), DPC monomers spontaneously self-assemble into organized aggregates called micelles. These micelles typically possess a hydrophobic core, formed by the dodecyl chains, and a hydrophilic shell of pyridinium headgroups exposed to the aqueous environment. This amphiphilic nature makes DPC an effective solubilizing agent for poorly water-soluble compounds, a key characteristic leveraged in drug formulation and delivery systems.

Quantitative Data on DPC Micelle Formation

The self-assembly of DPC is characterized by several key parameters, including the Critical Micelle Concentration (CMC), aggregation number (Nagg), and the thermodynamic parameters of micellization. These values are influenced by environmental factors such as temperature, and the presence of electrolytes or co-solvents.

Critical Micelle Concentration (CMC)

The CMC is the concentration of surfactant at which micelle formation begins. Below the CMC, DPC exists predominantly as monomers. Above the CMC, additional surfactant molecules primarily form new micelles.

Table 1: Critical Micelle Concentration (CMC) of 1-Dodecylpyridin-1-ium Chloride (DPC) in Aqueous Solution at Different Temperatures.

| Temperature (°C) | Temperature (K) | CMC (mol/L) |

| 20 | 293.15 | 0.0163 |

| 25 | 298.15 | 0.0158 |

| 30 | 303.15 | 0.0155 |

| 35 | 308.15 | 0.0153 |

| 40 | 313.15 | 0.0156 |

Note: The CMC of DPC exhibits a shallow minimum around 35°C, a characteristic behavior for many ionic surfactants.

Table 2: Effect of Sodium Chloride (NaCl) Concentration on the Critical Micelle Concentration (CMC) of 1-Dodecylpyridin-1-ium Chloride (DPC) at 25°C.

| NaCl Concentration (mol/L) | CMC (mol/L) |

| 0.00 | 0.0158 |

| 0.01 | 0.0093 |

| 0.05 | 0.0045 |

| 0.10 | 0.0028 |

Note: The addition of NaCl significantly reduces the CMC of DPC. This is attributed to the shielding of the electrostatic repulsion between the positively charged pyridinium headgroups by the chloride counter-ions, which promotes micelle formation.

Aggregation Number (Nagg)

The aggregation number is the average number of DPC monomers that constitute a single micelle.

Table 3: Aggregation Number (Nagg) of 1-Dodecylpyridin-1-ium Chloride (DPC) Micelles in Aqueous Solution and in the Presence of NaCl at 25°C.

| NaCl Concentration (mol/L) | Aggregation Number (Nagg) |

| 0.00 | 18.6[1] |

| 0.05 | ~36 |

| 4.00 | ~60[1] |

Note: The aggregation number of DPC micelles increases with the addition of NaCl. In aqueous solution, the molecular weight is reported to be 5280, corresponding to an aggregation number of 18.6.[1] With increasing NaCl concentration, the micelle molecular weight increases, reaching 12350 at 0.05 M NaCl and 20410 in 4.00 M NaCl.[1]

Thermodynamic Parameters of Micellization

The spontaneity and nature of the micellization process can be understood through its thermodynamic parameters: Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.

Table 4: Thermodynamic Parameters of Micellization for 1-Dodecylpyridin-1-ium Chloride (DPC) in Aqueous Solution at 25°C (298.15 K).

| Parameter | Value |

| ΔG°mic (kJ/mol) | -23.5 |

| ΔH°mic (kJ/mol) | -6.8 |

| ΔS°mic (J/mol·K) | 56.0 |

Note: The negative value of ΔG°mic indicates that the micellization of DPC is a spontaneous process.[2] The positive entropy change is the primary driving force for micellization, a phenomenon known as the hydrophobic effect, where the ordering of water molecules around the hydrophobic tails is disrupted upon micelle formation. The micellization process is exothermic, as indicated by the negative enthalpy change.[2]

Experimental Protocols

Accurate determination of the physicochemical parameters of DPC micelles relies on precise experimental techniques. This section provides detailed methodologies for the key experiments.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This method is suitable for ionic surfactants like DPC. The conductivity of the surfactant solution is measured as a function of its concentration. A distinct break in the plot of conductivity versus concentration indicates the CMC.

Materials and Equipment:

-

Conductivity meter with a conductivity cell

-

Magnetic stirrer and stir bar

-

Thermostated water bath

-

Volumetric flasks and pipettes

-

High-purity this compound

-

Deionized water

Procedure:

-

Solution Preparation: Prepare a stock solution of DPC (e.g., 0.1 M) in deionized water. Prepare a series of dilutions from the stock solution in volumetric flasks to obtain a range of concentrations both below and above the expected CMC.

-

Temperature Control: Place the conductivity cell and the beaker containing the DPC solution in a thermostated water bath to maintain a constant temperature (e.g., 25 ± 0.1 °C).

-

Measurement:

-

Start with a known volume of deionized water in the beaker and measure its conductivity.

-

Sequentially add small, known volumes of the DPC stock solution to the beaker.

-

After each addition, allow the solution to equilibrate with gentle stirring, and then record the conductivity.

-

-

Data Analysis:

-

Plot the measured conductivity (κ) as a function of the DPC concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[3]

-

Determination of CMC by Surface Tension Measurement

The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Materials and Equipment:

-

Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

-

Thermostated sample vessel

-

Volumetric flasks and pipettes

-

High-purity this compound

-

Deionized water

Procedure:

-

Solution Preparation: Prepare a series of DPC solutions of varying concentrations in deionized water.

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

-

Measurement:

-

Measure the surface tension of each DPC solution, starting from the most dilute.

-

Ensure the ring or plate is thoroughly cleaned and dried between measurements.

-

Allow each solution to equilibrate at the desired temperature before measurement.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the DPC concentration (log C).

-

The plot will show a sharp change in slope. The concentration at this inflection point is the CMC.[4]

-

Determination of Aggregation Number by Static Light Scattering (SLS)

SLS measures the intensity of light scattered by particles in solution to determine their molar mass. From the molar mass of the micelle and the monomer, the aggregation number can be calculated.

Materials and Equipment:

-

Static light scattering instrument with a laser light source and detector

-

Filtration system (e.g., syringe filters with a pore size of 0.22 µm)

-

Scintillation vials or cuvettes

-

High-purity this compound

-

Deionized water (filtered)

Procedure:

-

Sample Preparation:

-

Prepare a series of DPC solutions at concentrations above the CMC.

-

Filter all solutions and the solvent through a 0.22 µm filter to remove dust and other particulate matter.

-

-

Measurement:

-

Measure the scattered light intensity for each sample at various angles.

-

Measure the refractive index increment (dn/dc) of the DPC solution, which is the change in refractive index with concentration.

-

-

Data Analysis:

-

Use the Debye equation to plot the scattering data.

-

The intercept of the Debye plot is inversely proportional to the weight-average molar mass (Mw) of the micelles.

-

The aggregation number (Nagg) is calculated using the formula: Nagg = Mw (micelle) / Mw (monomer).

-

Determination of Aggregation Number by Fluorescence Quenching

This technique utilizes a fluorescent probe and a quencher that are both solubilized within the micelles. The quenching of the probe's fluorescence is used to determine the average number of quencher molecules per micelle, from which the aggregation number can be derived.

Materials and Equipment:

-

Fluorometer (steady-state or time-resolved)

-

Fluorescent probe (e.g., pyrene)

-

Quencher (e.g., a long-chain alkylpyridinium halide)

-

High-purity this compound

-

Deionized water

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of DPC at a concentration well above its CMC.

-

Prepare a stock solution of the fluorescent probe and the quencher.

-

Prepare a series of solutions with a fixed concentration of DPC and the probe, and varying concentrations of the quencher.

-

-

Measurement:

-

Measure the fluorescence intensity (for steady-state) or the fluorescence decay (for time-resolved) of each sample.

-

-

Data Analysis:

-

The data is analyzed using the Poisson quenching model.

-

For steady-state measurements, a plot of ln(I₀/I) versus the quencher concentration is made, where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively.

-

The slope of this plot is related to the micelle concentration, from which the aggregation number can be calculated using the equation: Nagg = ([DPC] - CMC) / [Micelle].

-

Visualizations

The following diagrams illustrate the logical relationships in the self-assembly process and the workflows of the key experimental techniques.

References

Methodological & Application

Application Notes and Protocols for Protein Solubilization using 1-Dodecylpyridin-1-ium chloride hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction